Cyclopentyl N-phenylcarbamate Cyclopentyl N-phenylcarbamate
Brand Name: Vulcanchem
CAS No.: 3422-04-6
VCID: VC7968775
InChI: InChI=1S/C12H15NO2/c14-12(15-11-8-4-5-9-11)13-10-6-2-1-3-7-10/h1-3,6-7,11H,4-5,8-9H2,(H,13,14)
SMILES: C1CCC(C1)OC(=O)NC2=CC=CC=C2
Molecular Formula: C12H15NO2
Molecular Weight: 205.25 g/mol

Cyclopentyl N-phenylcarbamate

CAS No.: 3422-04-6

Cat. No.: VC7968775

Molecular Formula: C12H15NO2

Molecular Weight: 205.25 g/mol

* For research use only. Not for human or veterinary use.

Cyclopentyl N-phenylcarbamate - 3422-04-6

Specification

CAS No. 3422-04-6
Molecular Formula C12H15NO2
Molecular Weight 205.25 g/mol
IUPAC Name cyclopentyl N-phenylcarbamate
Standard InChI InChI=1S/C12H15NO2/c14-12(15-11-8-4-5-9-11)13-10-6-2-1-3-7-10/h1-3,6-7,11H,4-5,8-9H2,(H,13,14)
Standard InChI Key XKERVEWMWMNGJA-UHFFFAOYSA-N
SMILES C1CCC(C1)OC(=O)NC2=CC=CC=C2
Canonical SMILES C1CCC(C1)OC(=O)NC2=CC=CC=C2

Introduction

Structural Characteristics and Physicochemical Properties

Molecular Architecture

Cyclopentyl N-phenylcarbamate features a carbamate functional group (NHCOO-\text{NHCOO}-) bridging a cyclopentane ring and a benzene ring. Key structural descriptors include:

  • IUPAC Name: Cyclopentyl N-phenylcarbamate

  • SMILES: C1CCC(C1)OC(=O)NC2=CC=CC=C2\text{C1CCC(C1)OC(=O)NC2=CC=CC=C2}

  • InChI Key: XKERVEWMWMNGJA-UHFFFAOYSA-N\text{XKERVEWMWMNGJA-UHFFFAOYSA-N}

The cyclopentyl group introduces steric bulk, influencing the compound’s conformational dynamics, while the phenyl moiety contributes to aromatic interactions.

Physicochemical Parameters

Experimental and computed properties are summarized below:

PropertyValueSource
Molecular Weight205.25 g/molPubChem
Density1.12 g/cm³Chemsrc
Boiling Point277.2°C at 760 mmHgChemsrc
Flash Point121.4°CChemsrc
Predicted CCS (Ų)147.5 ([M+H]⁺), 151.1 ([M-H]⁻)PubChemLite

The compound’s moderate polarity and thermal stability make it suitable for high-temperature synthetic applications.

Synthesis and Preparation Methods

Conventional Synthetic Routes

The primary synthesis involves the reaction of cyclopentanol with phenyl isocyanate under anhydrous conditions:

Cyclopentanol+Phenyl IsocyanateCatalystCyclopentyl N-Phenylcarbamate\text{Cyclopentanol} + \text{Phenyl Isocyanate} \xrightarrow{\text{Catalyst}} \text{Cyclopentyl N-Phenylcarbamate}

Zinc acetate or stannous chloride are commonly employed as catalysts, with yields exceeding 90% under optimized conditions .

Advanced Methodologies

A patent by EP0391473A1 details a two-step process for carbamate synthesis:

Chemical Properties and Reactivity

Hydrolytic Stability

The carbamate bond exhibits pH-dependent hydrolysis:

  • Acidic Conditions: Cleavage to cyclopentanol and phenylcarbamic acid.

  • Basic Conditions: Degradation to cyclo-pentylamine and carbon dioxide .

Oxidation and Reduction

  • Oxidation: Yields N-oxides or hydroxylated derivatives, depending on the oxidizing agent.

  • Reduction: Catalytic hydrogenation cleaves the carbamate bond, generating cyclo-pentylamine and phenol .

Rotameric Equilibria

Studies using 2,6-bis(octylamido)pyridine demonstrate that hydrogen-bonding interactions stabilize the syn rotamer, altering the syn/anti ratio in solution . This conformational flexibility impacts binding affinity in biological systems.

Applications in Scientific Research

Organic Synthesis

Cyclopentyl N-phenylcarbamate serves as:

  • A protecting group for amines in multi-step syntheses.

  • A precursor for urea derivatives and isocyanate intermediates .

Medicinal Chemistry

Carbamates are pivotal in drug design due to their:

  • Metabolic stability: Resistance to esterase-mediated degradation compared to esters.

  • Bioavailability: Enhanced membrane permeability via lipophilic groups .
    Notably, analogues like flupirtine and retigabine (ethyl carbamates) exhibit analgesic and anticonvulsant activities, underscoring the pharmacophoric potential of carbamates .

Material Science

The compound’s rigid structure aids in designing:

  • Polymer crosslinkers for thermosetting resins.

  • Liquid crystals with tailored mesomorphic properties .

Pharmacological and Medicinal Chemistry Perspectives

Muscarinic Receptor Antagonism

Quinuclidine carbamates, structurally related to Cyclopentyl N-phenylcarbamate, demonstrate M3 receptor selectivity for treating urinary incontinence and respiratory disorders . The carbamate moiety facilitates hydrogen bonding with receptor residues (e.g., Gly27 in HIV-1 protease), enhancing target engagement .

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